molecular formula C15H14O2 B6377590 5-(2,5-Dimethylphenyl)-2-formylphenol CAS No. 1261907-14-5

5-(2,5-Dimethylphenyl)-2-formylphenol

Cat. No.: B6377590
CAS No.: 1261907-14-5
M. Wt: 226.27 g/mol
InChI Key: DMULPPIRCFFDCX-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-2-formylphenol: is an organic compound characterized by the presence of a phenol group substituted with a formyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dimethylphenyl)-2-formylphenol typically involves the formylation of 2,5-dimethylphenyl phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the phenol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 5-(2,5-Dimethylphenyl)-2-formylphenol can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Formation of 5-(2,5-Dimethylphenyl)-2-carboxyphenol.

    Reduction: Formation of 5-(2,5-Dimethylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(2,5-Dimethylphenyl)-2-formylphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving phenolic and formyl groups. It may also serve as a model compound for understanding the behavior of similar natural products.

Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it valuable for various applications.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-2-formylphenol involves its interaction with molecular targets through its phenolic and formyl groups. The phenol group can form hydrogen bonds and participate in aromatic interactions, while the formyl group can undergo nucleophilic addition reactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    2,5-Dimethylphenol: Lacks the formyl group, making it less reactive in certain reactions.

    2-Formylphenol: Lacks the dimethylphenyl group, resulting in different steric and electronic properties.

    5-(2,4-Dimethylphenyl)-2-formylphenol: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness: 5-(2,5-Dimethylphenyl)-2-formylphenol is unique due to the specific positioning of the dimethylphenyl and formyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-4-11(2)14(7-10)12-5-6-13(9-16)15(17)8-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMULPPIRCFFDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685059
Record name 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-14-5
Record name 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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